

validating the use of bismuth succinate as a lead-free solder component

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Compound of Interest

Compound Name: **BISMUTH SUCCINATE**

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A Comparative Guide to Bismuth-Containing Lead-Free Solders

An objective analysis of the performance and properties of lead-free solder alloys containing bismuth, in comparison to conventional alternatives.

In the ongoing effort to replace lead-based solders in electronics manufacturing, various lead-free alloys have been developed and evaluated. Among these, the Tin-Silver-Copper (Sn-Ag-Cu), or 'SAC', family of alloys has become a common standard. However, the search for solders with lower melting points, improved mechanical properties, and better reliability has led to significant research into the inclusion of bismuth (Bi) as an alloying element. This guide provides a detailed comparison of bismuth-containing lead-free solders against the widely used SAC305 (Sn3.0Ag0.5Cu) alloy, supported by experimental data and standardized testing protocols. It is important to note that bismuth is incorporated in its metallic form, not as a compound like **bismuth succinate**.

Performance Comparison of Solder Alloys

The addition of bismuth to lead-free solders, either as a primary component in Tin-Bismuth (Sn-Bi) alloys or as a micro-alloying addition to SAC alloys (SAC-Bi), has a significant impact on their thermal and mechanical properties.

Thermal Properties

A primary advantage of using bismuth is the reduction of the solder's melting point. This is particularly beneficial for assembling temperature-sensitive components, as it lowers the required reflow processing temperature.

Solder Alloy	Solidus Temperature (°C)	Liquidus Temperature (°C)	Notes
SAC305 (Sn3.0Ag0.5Cu)	217	220	Industry standard, higher melting point.
Sn58Bi	138	138	Eutectic, low melting point for temperature-sensitive applications.
SAC305-3Bi	223.4	223.4	Addition of 3% Bi can lower the melting point of SAC305 by approximately 6.8°C. [1]
Sn-Bi-Ag Alloys	~140-179	~140-179	Silver is added to improve malleability and ductility.

Mechanical Properties

Bismuth significantly influences the mechanical strength and hardness of solder joints. Small additions of bismuth to SAC alloys can enhance strength through solid solution strengthening. However, higher concentrations of bismuth can lead to increased brittleness, which may negatively impact performance under mechanical shock.

Property	SAC305	Sn58Bi	SAC-Bi Alloys
Tensile Strength	Lower than Bi-containing alloys.	Generally higher than SAC305, but can be brittle.	Increases with Bi content. Adding 3% Bi to SAC305 can increase UTS from 46 MPa to 96.7 MPa. [1]
Shear Strength	Baseline for comparison.	-	Significantly increased. The Ultimate Shear Strength (USS) of SAC-3Bi and SAC-6Bi increased by 122% and 127% respectively compared to SAC305 before aging. [2]
Hardness (Vickers, HV)	~14 HV	-	Increases with Bi content. REL61 and REL22 (Bi-containing alloys) have hardnesses of 26 and 29 HV, respectively. [3]
Ductility / Brittleness	More ductile.	Known to be more brittle, which can lead to poor drop shock performance. [4]	Ductility decreases with increasing Bi content, which can increase susceptibility to brittle fracture. [2]
Fatigue Resistance	Standard performance.	Can have poor fatigue resistance due to the brittle nature of bismuth.	Can be improved over SAC305 due to solid solution strengthening and refined microstructure. [5]
Drop Shock Performance	Generally better due to higher ductility.	Poor performance is a known limitation.	Can be compromised due to increased

brittleness with higher Bi content.[\[4\]](#)

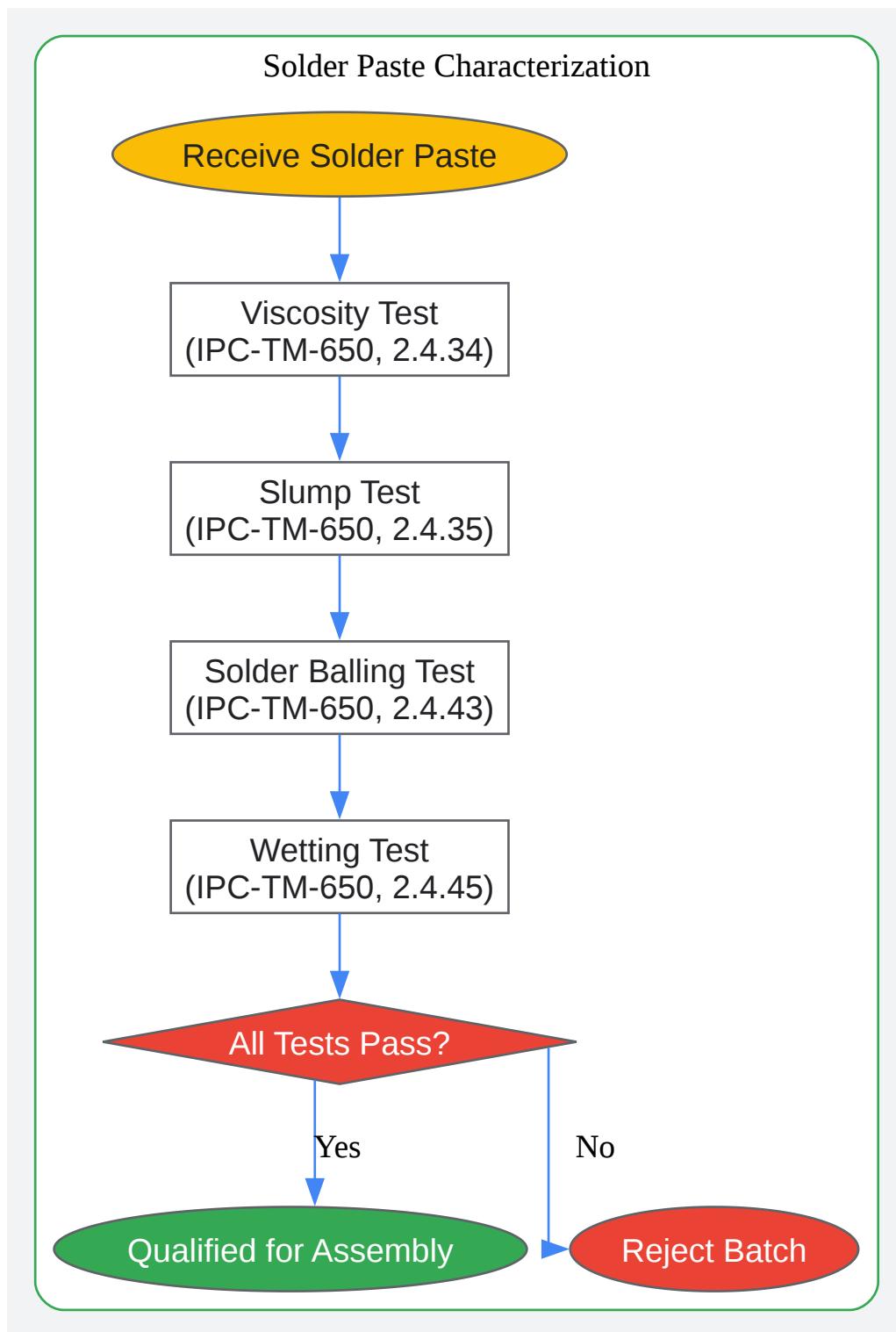
Experimental Protocols

The evaluation of solder alloy performance is conducted using standardized test methodologies to ensure reproducibility and comparability of results. Key experiments include solder paste characterization and solder joint reliability testing.

Solder Paste Characterization

Before assembly, the solder paste is characterized to ensure it meets process requirements. This involves a series of tests, many of which are defined by IPC standards such as J-STD-005.

- **Viscosity Test:** The viscosity of the solder paste is measured using a viscometer. This property is crucial for the stencil printing process, ensuring proper deposition of the paste onto the PCB pads.
- **Slump Test:** This test evaluates the tendency of the solder paste deposit to spread after printing. Excessive slump can lead to solder bridging between adjacent pads.
- **Solder Balling Test:** This test assesses the formation of small solder balls around a component after reflow. This is often related to the flux activity and the reflow profile.
- **Wetting Test:** The ability of the molten solder to form a uniform, smooth, and adherent coating on the substrate is evaluated. Good wetting is essential for the formation of a reliable solder joint.



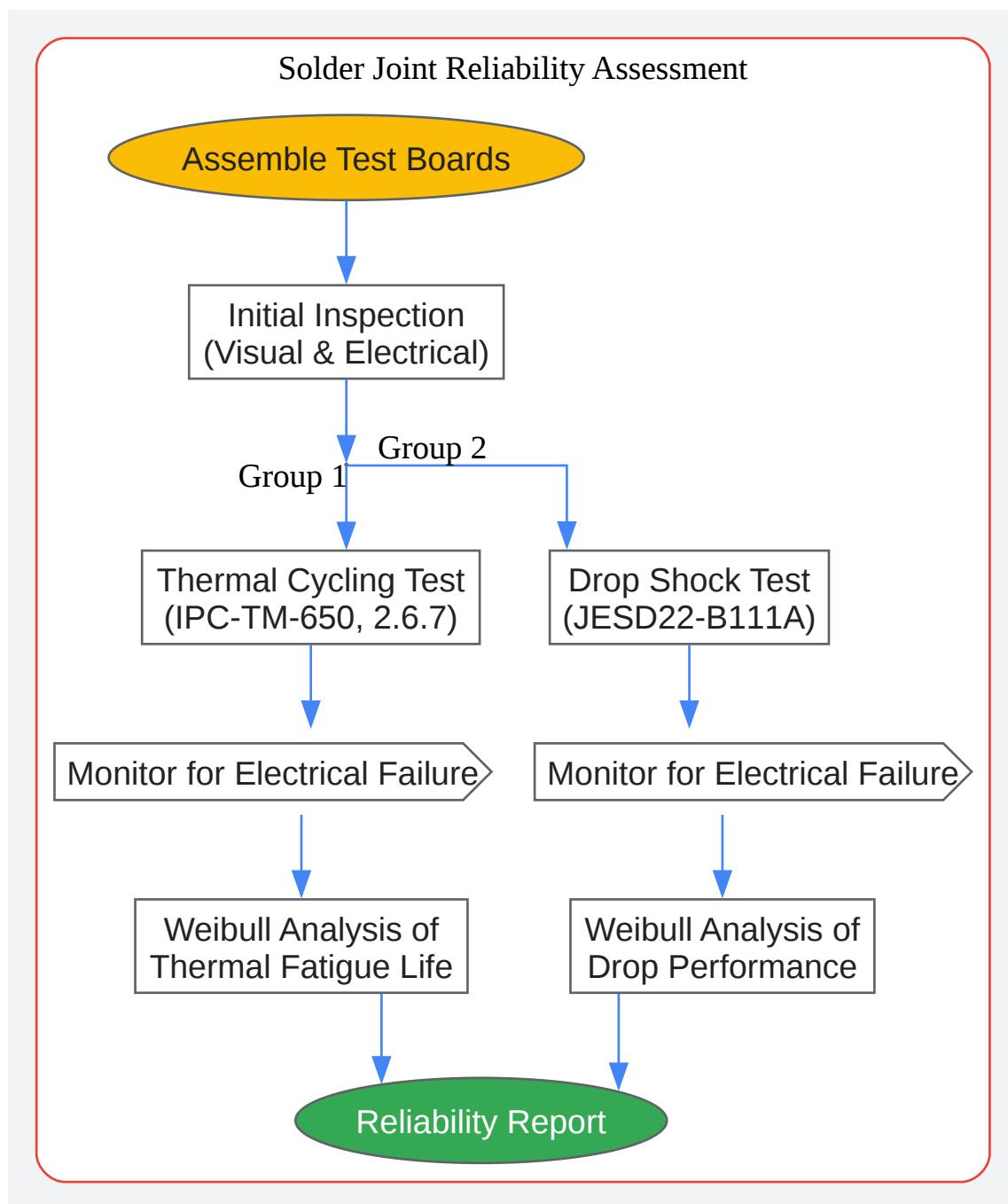
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Solder paste characterization workflow.

Solder Joint Reliability Testing

To assess the long-term reliability of solder joints, assembled test boards are subjected to various stress tests that simulate the operational life of an electronic device.

- Thermal Cycling Test (IPC-TM-650, Method 2.6.7): This test evaluates the solder joint's resistance to fatigue failure caused by repeated temperature fluctuations. The test board is placed in a thermal shock chamber and subjected to a specified number of cycles between temperature extremes (e.g., -40°C to +125°C).[6] The dwell time at each temperature and the ramp rate are critical parameters. Failure is typically detected by monitoring the electrical resistance of the daisy-chained solder joints.
- Drop and Mechanical Shock Test (JESD22-B111A): This test is crucial for handheld electronic devices that are prone to being dropped. The test board is mounted on a drop tower and subjected to repeated shocks. The standard condition is a half-sine shock pulse with a peak acceleration of 1500 Gs and a duration of 0.5 milliseconds.[7][8] The number of drops until electrical failure is recorded.

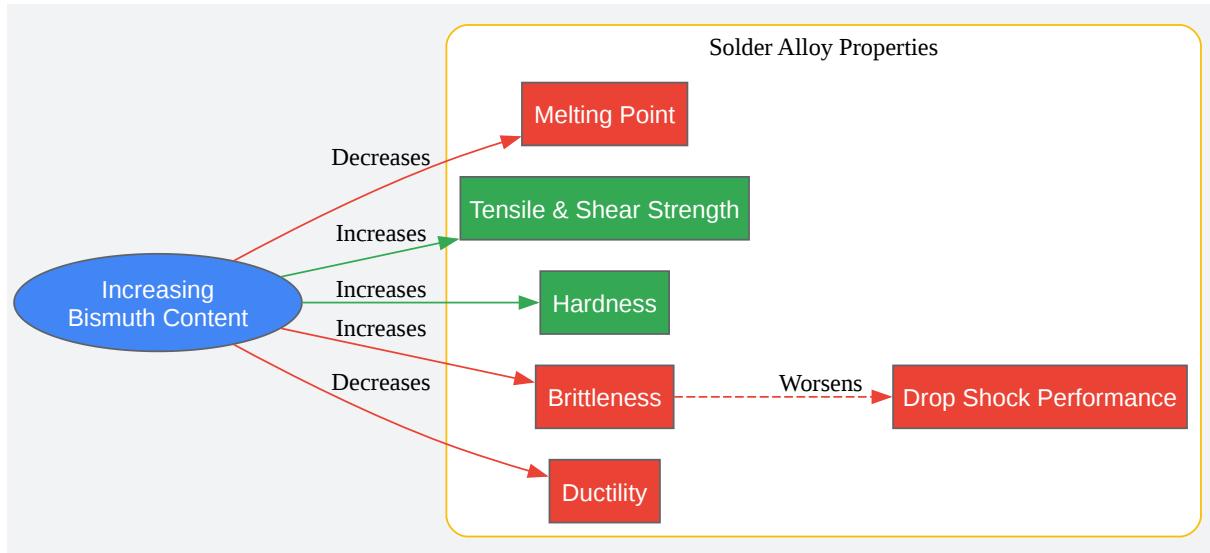


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Workflow for solder joint reliability testing.

Influence of Bismuth Content on Solder Properties

The concentration of bismuth in a lead-free solder alloy has a direct and predictable effect on several key properties. Understanding these relationships is crucial for selecting the appropriate solder for a given application.



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Logical relationship of bismuth content and solder properties.

Conclusion

The use of bismuth as an alloying element in lead-free solders presents a clear trade-off. The primary advantages are a lower melting temperature and increased mechanical strength. The lower processing temperature is highly beneficial for thermally sensitive components and can lead to energy savings. The increased strength can improve thermal fatigue resistance in some applications.

However, the main drawback is the increased brittleness that accompanies higher bismuth concentrations. This embrittlement can significantly degrade the solder joint's performance under mechanical shock, making high-bismuth alloys unsuitable for devices prone to being dropped. For high-reliability applications where drop performance is critical, SAC alloys with low (1-3%) or no bismuth content are generally preferred. Conversely, for applications with temperature-sensitive components where mechanical shock is not a primary concern, tin-bismuth alloys offer a viable low-temperature soldering solution. The selection of a solder alloy

must therefore be a careful consideration of the specific thermal and mechanical requirements of the electronic assembly's intended operating environment.

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